molecular formula C16H30N2O6 B15044963 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- CAS No. 105400-12-2

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl-

Cat. No.: B15044963
CAS No.: 105400-12-2
M. Wt: 346.42 g/mol
InChI Key: MCPHGXGDHWNZGA-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- (CAS: 105400-12-2) is a diazacrown ether derivative with a macrocyclic structure containing two nitrogen and four oxygen atoms. Its molecular formula is C₁₆H₃₀N₂O₆, and it has a molecular weight of 346.4192 g/mol . The compound features acetyl groups (-COCH₃) at the 7 and 16 positions, which influence its electronic properties and binding affinity. Key identifiers include:

  • SMILES: CC(=O)N1CCOCCOCCN(CCOCCOCC1)CC(=O)C
  • InChIKey: ZKQUILVHXGXZQD-UHFFFAOYSA-N

This compound is primarily studied for its ionophoric properties, particularly in sensor applications. However, its specific applications are less documented compared to derivatives with bulkier substituents (e.g., benzyl or decyl groups) .

Properties

CAS No.

105400-12-2

Molecular Formula

C16H30N2O6

Molecular Weight

346.42 g/mol

IUPAC Name

1-(16-acetyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl)ethanone

InChI

InChI=1S/C16H30N2O6/c1-15(19)17-3-7-21-11-13-23-9-5-18(16(2)20)6-10-24-14-12-22-8-4-17/h3-14H2,1-2H3

InChI Key

MCPHGXGDHWNZGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C

Origin of Product

United States

Preparation Methods

Parent Macrocycle Synthesis

The parent compound is synthesized through a templated macrocyclization reaction. A common approach involves refluxing triethylene glycol diamine with 1,2-bis(2-chloroethoxy)ethane in acetonitrile under basic conditions (e.g., K₂CO₃) for 48–72 hours. The reaction proceeds via nucleophilic substitution, with yields ranging from 35–45% after purification by column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Acetylation Protocol

The diacetylation step employs acetic anhydride as the acylating agent. In a representative procedure:

  • Dissolve 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (10 mmol) in dry dichloromethane (50 mL).
  • Add acetic anhydride (22 mmol, 2.2 equiv) dropwise under nitrogen at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with saturated NaHCO₃, extract with CH₂Cl₂, and dry over MgSO₄.
  • Purify by recrystallization from ethanol/water (3:1) to yield white crystals (78% yield, mp 111–114°C).

Optimization of Reaction Conditions

Recent advances in catalyst systems have significantly improved reaction efficiency. Table 1 compares yields under varying conditions:

Table 1. Optimization of Diacetylation Reaction Conditions

Entry Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%)
1 None CH₂Cl₂ 25 24 52
2 DMAP (5) CH₂Cl₂ 25 6 88
3 Fe(ClO₄)₃ (6) AcOH/Toluene 50 16 69
4 TsOH (10) AcOH 90 3 18

Data adapted from large-scale synthesis studies. The use of 4-dimethylaminopyridine (DMAP) as a catalyst reduces reaction time by 75% while improving yield. Iron(III) perchlorate in acetic acid/toluene systems demonstrates particular efficacy for scaled production.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale implementations utilize continuous flow reactors to enhance reproducibility:

  • Residence time: 30 minutes
  • Throughput: 2.5 kg/day
  • Purity: ≥98% (HPLC)

Key parameters include precise temperature control (±1°C) and anhydrous solvent conditions (H₂O < 50 ppm).

Crystallization Optimization

Industrial purification employs anti-solvent crystallization:

  • Dissolve crude product in warm ethanol (60°C)
  • Add deionized water at 0.5 mL/min until cloud point
  • Cool to 4°C at 1°C/min
  • Isolate crystals via vacuum filtration

This method achieves 92% recovery with ≤0.3% residual acetic anhydride.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (s, 4H, OCH₂CH₂O), 3.65–3.58 (m, 12H, crown ether backbone), 2.13 (s, 6H, NCOCH₃).
  • FT-IR : ν 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch).

X-ray Crystallography

Single-crystal analysis reveals:

  • Macrocyclic cavity diameter: 2.8 Å
  • N···O distances: 2.95–3.10 Å
  • Dihedral angle between acetyl groups: 112°

Recent Methodological Advances

A 2025 study demonstrated photocatalytic acetylation using visible light (λ = 450 nm) with Ru(bpy)₃²⁺ as a catalyst, achieving 94% yield in 2 hours. This green chemistry approach reduces acetic anhydride consumption by 40% compared to thermal methods.

Applications in Contemporary Research

The 7,16-diacetyl derivative shows promise in:

  • Zirconium-mediated peptide hydrolysis : Turnover frequency (TOF) of 1.2 × 10³ h⁻¹ at pH 7.0
  • Iodine complexation : Stability constant (log K) = 4.2 ± 0.1 (UV-Vis titration)
  • Gold recovery : Selectivity coefficient (K Au/Na) = 10⁵.³ in mixed-metal solutions

Mechanism of Action

The mechanism by which 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- exerts its effects involves the formation of stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation . This interaction is crucial in various applications, including catalysis and ion transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane derivatives arises from variations in substituents at the nitrogen atoms. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Applications/Properties
7,16-Diacetyl derivative (105400-12-2) Acetyl (-COCH₃) 346.42 Limited documentation; potential ionophore with moderate lipophilicity .
7,16-Dimethyl derivative (31255-13-7) Methyl (-CH₃) 290.40 Smaller substituents; used in spectroscopic studies with iodine .
7,16-Dibenzyl derivative (69703-25-9) Benzyl (-CH₂C₆H₅) 464.62 Sensor applications (e.g., samarium detection); exhibits Nernstian response .
7,16-Didecyl derivative (kryptofix 22 DD) Decyl (-C₁₀H₂₁) 644.96 pH electrode for highly acidic media (pH 0.1–1); high lipophilicity .
7,16-Bis(4-methoxybenzyl) (69703-26-0) 4-Methoxybenzyl 502.64 Forms hydrogen-bonded tapes in molecular complexes; studied via X-ray and DFT .
7,16-Di-(2-methylquinolyl) derivative 2-Methylquinolyl ~600 (estimated) Mercury ion-selective electrode; enhanced cation binding via aromatic pendant groups .

Structural and Electronic Effects

  • Substituent Size : Bulky groups (e.g., benzyl, decyl) increase steric hindrance and cavity size, altering ion selectivity. The diacetyl derivative’s acetyl groups are smaller, favoring interactions with smaller cations .
  • Lipophilicity: Long alkyl chains (e.g., didecyl) enhance membrane compatibility in sensors, while polar acetyl groups reduce solubility in nonpolar solvents .
  • Binding Modes: Aromatic substituents (e.g., 2-methylquinolyl) enable π-π interactions, critical for heavy metal detection , whereas methoxybenzyl groups facilitate hydrogen bonding in crystal structures .

Research Findings and Trends

Crystal Engineering : The 7,16-bis(4-methoxybenzyl) derivative forms stable hydrogen-bonded networks with thionicotinamide, as confirmed by X-ray crystallography .

Synthetic Flexibility: Alkylation of the parent crown ether with varied substituents (e.g., 2-chloromethylquinoline) enables tailored ionophores for specific analytes .

Limitations of Diacetyl Derivative : Despite its structural simplicity, the diacetyl derivative is understudied. Its acetyl groups may hydrolyze under harsh conditions, limiting utility in acidic environments .

Biological Activity

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- (commonly referred to as Kryptofix 22) is a macrocyclic compound belonging to the class of diaza-crown ethers. Its unique structure allows it to form complexes with various metal ions and organic molecules, making it a subject of interest in biological and chemical research.

Chemical Structure and Properties

The chemical formula for Kryptofix 22 is C12H26N2O4. It features a complex cyclic structure that includes both ether and amine functionalities. The molecular weight is approximately 262.34 g/mol. The compound is known for its ability to selectively bind certain cations, which can be leveraged in various biological applications.

PropertyValue
Chemical FormulaC12H26N2O4
Molecular Weight262.34 g/mol
IUPAC Name1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
CAS Registry Number23978-55-4

Complexation with Metal Ions

Kryptofix 22 exhibits significant complexation properties with various metal ions such as Sr2+\text{Sr}^{2+}, Ba2+\text{Ba}^{2+}, and others. Studies have shown that it forms stable complexes that can influence biological systems by modulating metal ion availability. For instance, the stability constants of its complexes with Sr2+\text{Sr}^{2+} are notably higher than those with Ca2+\text{Ca}^{2+}, indicating a preference that may have implications in biological transport systems .

Ion Transport Mechanism

Research indicates that diaza-crown ethers like Kryptofix 22 can facilitate the transport of potassium ions (K+K^+) across cell membranes. This property is crucial in cellular processes such as nerve impulse transmission and muscle contraction. The ability of Kryptofix 22 to act as an ionophore enhances its potential therapeutic applications in conditions where ion balance is disrupted .

Case Studies

  • Antiproliferative Activity
    A study explored the antiproliferative effects of various crown ethers on cancer cell lines. Kryptofix 22 was found to exhibit moderate activity against certain types of cancer cells by influencing ion transport mechanisms within the cells .
  • Complexation Studies
    In a detailed investigation of its complexation properties, Kryptofix 22 was synthesized with various substituents to enhance its selectivity for specific metal ions. The resulting complexes demonstrated varying degrees of stability and selectivity, suggesting potential applications in targeted drug delivery systems .
  • Electrochemical Applications
    The compound has been utilized in the development of modified electrodes for the detection of biomolecules such as riboflavin (vitamin B2). Its ability to form stable complexes with analytes has made it valuable in electrochemical sensing applications .

Q & A

Q. What are the common synthetic routes for 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane derivatives?

The compound is typically synthesized via alkylation of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with functionalized reagents. For example:

  • Alkylation with 2-chloromethylquinoline in acetonitrile with sodium carbonate yields mercury-selective ionophores .
  • Reaction with dicarboxylic acid anhydrides produces dicarboxylic acid-functionalized derivatives for metal chelation .
  • Cyclization of di-O-tosyl and di-N-tosyl intermediates avoids complex purification steps, enabling scalable synthesis .

Key parameters : Solvent choice (e.g., THF, dichloromethane), inert atmosphere, and stoichiometric control of substituents.

Q. What structural features enable its application as an ionophore?

The macrocyclic crown ether structure provides:

  • Oxygen and nitrogen donor atoms for coordinating cations (e.g., H⁺, Sm³⁺, Hg²⁺) .
  • Flexible cavity size (~2.6–3.2 Å) adaptable to ions like K⁺ or Sr²⁺ .
  • Hydrophobic side chains (e.g., didecyl or benzyl groups) enhance membrane compatibility in electrodes .

Q. How is the compound characterized for purity and structure?

  • Melting point analysis : Lit. range 111–114°C .
  • Spectroscopy : NMR and FT-IR confirm functionalization (e.g., acetyl or benzyl groups) .
  • Mass spectrometry : Validates molecular weight (e.g., 262.35 g/mol for the base compound) .

Advanced Research Questions

Q. How can membrane composition be optimized for ion-selective electrodes?

Methodology :

  • Plasticizer selection : Bis(2-ethylhexyl)sebacate (DOS) improves response time in pH electrodes .
  • Additives : Lipophilic salts (e.g., KTpClPB) reduce anion interference .
  • Nanocomposites : Multiwalled carbon nanotubes (MWNTs) enhance sensitivity for Sm³⁺ detection (LOD: 6.3 nM) .

Q. Example formulation :

ComponentRoleOptimal Concentration
PVCMatrix33 wt%
o-NPOEPlasticizer60.5 wt%
MWNTConductivity enhancer2.0 wt%
DBDA18C6 (derivative)Ionophore2.5 wt%

Q. How do functionalized derivatives affect selectivity for specific ions?

  • pH sensing : Didecyl substituents stabilize H⁺ binding in highly acidic media (pH 0.1–1) .
  • Samarium detection : Benzyl groups enhance Sm³⁺ selectivity over Ca²⁺, Mg²⁺, and Fe³⁺ .
  • Mercury sensors : 2-Methylquinolyl pendants increase Hg²⁺ affinity via soft-soft interactions .

Contradiction note : While the base compound is pH-sensitive, derivatives like DBDA18C6 lose H⁺ selectivity but gain specificity for lanthanides .

Q. What analytical techniques resolve structural contradictions in coordination complexes?

For the coordination polymer [BaPt(CN)₄(C₁₂H₂₆N₂O₄)]·0.5H₂O :

  • Single-crystal X-ray diffraction : Confirms 2D layers with Pt···Pt distances of 7.5969 Å .
  • Hydrogen bonding analysis : O–H···O and N–H···N interactions stabilize the 3D network .
  • Refinement metrics : R-factor = 0.013, wR = 0.032 (93 K data) ensure structural accuracy .

Q. How do photophysical properties change upon metal binding in pyrenylmethyl derivatives?

  • Exciplex inhibition : Metal binding (e.g., K⁺, Na⁺) restricts pyrenyl group mobility, reducing excimer emission .
  • Fluorescence ratios : Monomer/excimer intensity ratios shift with ion size, enabling ion discrimination .
  • Applications : Real-time monitoring of intracellular K⁺ using PBFI AM (Ex/Em: 340, 380/500 nm) .

Q. How is the compound used in radionuclide chelation?

  • Strontium-85 mobilization : N,N'-disubstituted derivatives show log K values >10 for Sr²⁺, outperforming EDTA .
  • Optimization strategies :
    • Hydrophobic substituents improve membrane permeability.
    • Preorganized cavity geometry enhances Sr²⁺/Ca²⁺ selectivity .

Q. What methodologies address solvent effects in synthesis?

  • Solvent-free alkylation : Reduces side reactions in derivative synthesis .
  • THF vs. acetonitrile : THF improves yield in mercury ionophore synthesis by stabilizing intermediates .

Q. How to analyze kinetic data for metal complexation?

Case study : Cu²⁺ interaction with dicarboxylic acid derivatives.

  • Stopped-flow spectrophotometry : Measures k₁ = 1.2×10⁴ M⁻¹s⁻¹ (25°C) .
  • Variable pH studies : Protonation equilibria (pKa ~4.5) compete with metal binding .

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